Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly in the development of inhibitors for metabolic pathways. Its structure features a tert-butyl group, a piperidine ring, and a pyrazole moiety, which contribute to its biological activity. This compound is classified as a piperidine derivative and is recognized for its role as an intermediate in the synthesis of various bioactive molecules, including potential anticancer agents.
The synthesis of tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate can be accomplished through several methods, often involving multi-step synthetic pathways. One notable approach includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a precursor. The reaction typically involves the introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions.
The molecular formula of tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 266.35 g/mol.
The compound features a piperidine ring that is substituted at one position by a pyrazole group and at another by a carboxylate ester. This configuration is crucial for its interaction with biological targets.
Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate participates in various chemical reactions that are pivotal for its function as an intermediate in drug synthesis.
These reactions are typically optimized for yield and purity through techniques such as chromatography and crystallization .
The mechanism of action of tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate primarily involves its role as an inhibitor in metabolic pathways.
The compound has been identified as part of the synthetic pathway for acetyl-CoA carboxylase inhibitors, which are critical in regulating fatty acid metabolism. By inhibiting this enzyme, the compound can potentially alter metabolic processes that may be beneficial in treating conditions like obesity and cancer.
The compound is generally characterized as a white to off-white solid with moderate solubility in organic solvents.
Key properties include:
Spectroscopic data (e.g., NMR, IR) confirm the structure and purity of synthesized compounds, ensuring their suitability for further biological testing .
Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate has several scientific applications:
tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS: 1169563-99-8) represents a bifunctional heterocyclic scaffold integrating two pharmacologically significant motifs: a piperidine ring and an aminopyrazole system. The IUPAC name explicitly defines the connectivity: the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, while the 3-aminopyrazole is attached at the piperidine C4 position. This compound belongs to the bridged bicyclic amines class in heterocyclic chemistry, where the piperidine provides conformational rigidity and the electron-rich 3-amino-1H-pyrazole contributes hydrogen-bonding capabilities. The tautomeric equilibrium of the pyrazole ring (1H vs. 2H forms) further enhances its reactivity. Alternative nomenclature includes "5-amino-1-(1-Boc-piperidin-4-yl)-1H-pyrazole" [1] [2] [5].
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic IUPAC Name | tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
CAS Number | 1169563-99-8 |
Molecular Formula | C₁₃H₂₂N₄O₂ |
Common Synonyms | 1-Boc-4-(5-amino-1H-pyrazol-3-yl)piperidine; 5-Amino-1-(1-Boc-4-piperidyl)pyrazole |
SMILES | O=C(N1CCC(C2=NNC(N)=C2)CC1)OC(C)(C)C |
This scaffold emerged prominently in the 2010s as medicinal chemists sought modular frameworks for kinase inhibitor development. Its structural duality allows simultaneous targeting of ATP-binding pockets (via the aminopyrazole) and allosteric sites (via the piperidine). Notably, Boehringer Ingelheim utilized analogous Boc-protected piperidine-pyrazole hybrids in the design of protein degradation tools like BI-3802, highlighting their relevance in modern therapeutic modalities [6]. The compound’s rise parallels advances in PROTAC technology, where its orthogonal reactivity enables linker conjugation to E3 ligase ligands [1].
The scaffold’s synthetic utility stems from three reactive handles:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9